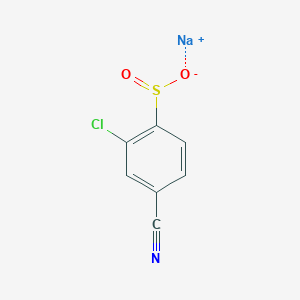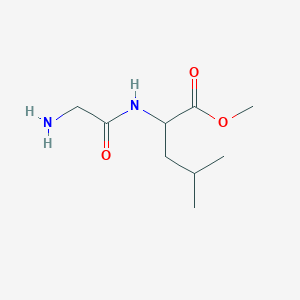
Methyl 2-(2-aminoacetamido)-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-aminoacetamido)-4-methylpentanoate is a chemical compound with a complex structure that includes an amino group, an amide group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoacetamido)-4-methylpentanoate typically involves the reaction of 2-aminoacetamide with methyl 4-methylpentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-aminoacetamido)-4-methylpentanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-aminoacetamido)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-aminoacetamido)acetate: This compound has a similar structure but differs in the length of the carbon chain.
Methyl 2-(2-aminoacetamido)acetate hydrochloride: This is a hydrochloride salt form of a similar compound
Uniqueness
Methyl 2-(2-aminoacetamido)-4-methylpentanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H18N2O3 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
DMSCTMUXQVMOJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


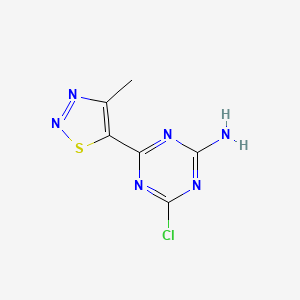
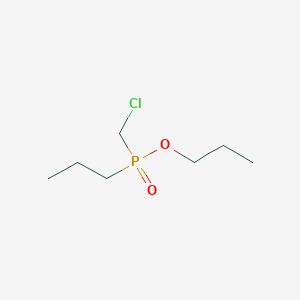

![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)





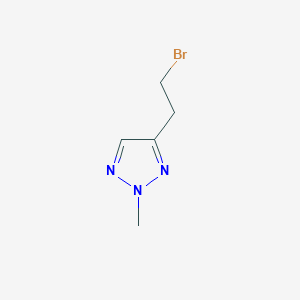
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)


